2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile
Overview
Description
2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C11H9F3N2 It is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile typically involves the reaction of 2-amino-5-(trifluoromethyl)benzonitrile with prop-2-en-1-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form interactions with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Prop-2-yn-1-yl)amino]-5-(trifluoromethyl)benzonitrile
- 2-[(Prop-2-yn-1-yl)amino]acetic acid
- 4-(Prop-2-yn-1-yloxy)benzonitrile
Uniqueness
2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and benzonitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(prop-2-enylamino)-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-2-5-16-10-4-3-9(11(12,13)14)6-8(10)7-15/h2-4,6,16H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIWVDKFMNFWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C(C=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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